tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an ethyl substituent, and a ketone functional group on the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2S)-2-ethyl-4-oxo-piperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:
- Tert-butyl (2S)-2-(p-tolylsulfonyloxy)propionate
- Tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate
- Tert-butyl (2S)-2-phenyl-4-oxo-piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl ester group provides steric hindrance, making the compound less susceptible to certain reactions.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
GJZHXLNQQNAXNW-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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